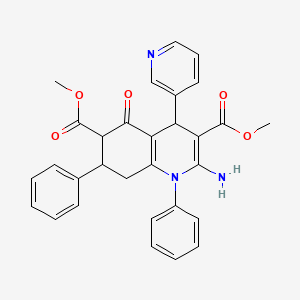![molecular formula C22H24FN3O2S2 B4302622 4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302622.png)
4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
描述
4-(4-Fluorophenyl)-7,7-dimethyl-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a quinoline core structure This compound is notable for its diverse functional groups, including a fluorophenyl group, a thiadiazole ring, and a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the selection of catalysts and solvents would be crucial to ensure the process is environmentally friendly and economically viable.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)-7,7-dimethyl-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoline core .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of 4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the compound’s specific interactions .
相似化合物的比较
Similar Compounds
4-(4-Fluorophenyl)-1H-imidazole: Shares the fluorophenyl group but has a different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a different heterocyclic core.
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol: Features a fluorophenyl group and a pyrazole ring.
Uniqueness
What sets 4-(4-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE apart is its combination of a quinoline core with a thiadiazole ring and a fluorophenyl group. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds .
属性
IUPAC Name |
4-(4-fluorophenyl)-7,7-dimethyl-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4,6,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S2/c1-4-9-29-21-25-24-20(30-21)26-16-11-22(2,3)12-17(27)19(16)15(10-18(26)28)13-5-7-14(23)8-6-13/h5-8,15H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHSTAHQODNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-BENZYL-2-[4-(1-BENZYL-1-HYDROXY-3-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTYL]-3-HYDROXY-1-ISOINDOLINONE](/img/structure/B4302542.png)
![1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4302554.png)

![3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4302572.png)
![N-(3-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(4-ACETYLPHENYL)-N-CYCLOHEXYLTHIOUREA](/img/structure/B4302578.png)
![3-[(2,4-difluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B4302586.png)

![DIETHYL 2-AMINO-7-(3-METHOXYPHENYL)-5-OXO-4-(3-PYRIDYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4302603.png)

![4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4302614.png)
![4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4302627.png)
![N-(4-{3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE](/img/structure/B4302633.png)
![3-(2-hydroxyphenyl)-5-isopropyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4302637.png)
![1,5'-DIBENZYL-3'-ETHYL-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROLE]-2,4',6'-TRIONE](/img/structure/B4302650.png)
